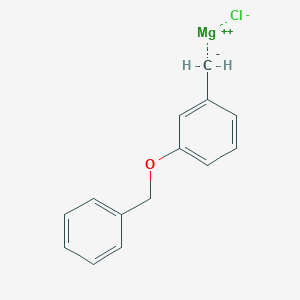

3-(Benzyloxy)benzylmagnesium chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Benzyloxy)benzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a benzyloxy group attached to a benzylmagnesium chloride moiety, making it a versatile intermediate in various chemical reactions.

作用机制

Target of Action

3-(Benzyloxy)benzylmagnesium chloride is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms in organic molecules .

Mode of Action

The mode of action of this compound involves nucleophilic attack on electrophilic carbon atoms . The benzylic position of the molecule is particularly reactive due to the adjacent aromatic ring . This reactivity allows the compound to participate in a variety of reactions, including Suzuki-Miyaura cross-coupling .

Biochemical Pathways

In the context of Suzuki-Miyaura cross-coupling, this compound can react with organoboron compounds to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways, leading to the formation of a wide range of organic compounds .

Pharmacokinetics

As a Grignard reagent, this compound is typically used in a laboratory setting rather than in a biological contextIt’s important to note that grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .

Action Environment

The action of this compound is highly dependent on the reaction environment. As a Grignard reagent, it is sensitive to moisture and air, and it typically requires an inert atmosphere (such as nitrogen or argon) and anhydrous conditions . The temperature and solvent used can also significantly influence the reaction .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 3-(Benzyloxy)benzylmagnesium chloride typically involves the reaction of 3-(benzyloxy)benzyl chloride with magnesium in the presence of an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The mixture is then refluxed until the magnesium is completely consumed, resulting in the formation of the Grignard reagent .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The product is typically purified by distillation or crystallization to obtain a high-purity Grignard reagent suitable for industrial applications .

化学反应分析

Types of Reactions: 3-(Benzyloxy)benzylmagnesium chloride undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.

Substitution Reactions: Often uses alkyl halides or aryl halides under reflux conditions.

Coupling Reactions: Requires palladium catalysts and bases such as potassium carbonate.

Major Products Formed:

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Aromatics: From substitution reactions.

Biaryl Compounds: From coupling reactions.

科学研究应用

3-(Benzyloxy)benzylmagnesium chloride is used in various scientific research applications, including:

Organic Synthesis: As a key intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: For the development of pharmaceutical compounds.

Materials Science: In the preparation of advanced materials with specific properties.

Catalysis: As a reagent in catalytic processes to form carbon-carbon bonds.

相似化合物的比较

Benzylmagnesium Chloride: Lacks the benzyloxy group, making it less versatile in certain reactions.

Phenylmagnesium Bromide: Another Grignard reagent with different reactivity due to the presence of a bromide instead of a chloride.

3-(Methoxy)benzylmagnesium Chloride: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.

Uniqueness: 3-(Benzyloxy)benzylmagnesium chloride is unique due to the presence of the benzyloxy group, which enhances its reactivity and allows for a broader range of applications in organic synthesis and industrial processes .

生物活性

3-(Benzyloxy)benzylmagnesium chloride is an organomagnesium compound that has garnered attention for its potential biological activities. As a Grignard reagent, it plays a critical role in organic synthesis but also shows promise in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClMgO. The structure features a benzyl group attached to a benzyloxy moiety, which is significant for its reactivity and biological interactions. The presence of the magnesium atom allows for nucleophilic attacks in various chemical reactions, making it a versatile reagent in organic chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Nucleophilic Reactions : The magnesium center facilitates nucleophilic attacks on electrophilic centers in biological molecules, potentially leading to modifications that affect enzyme activity and cellular functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and shown effective inhibition, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

Several studies have explored the anticancer potential of benzyl derivatives. For example, compounds with similar structural motifs have demonstrated efficacy in inhibiting cancer cell proliferation across multiple cell lines. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways essential for tumor growth.

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-(Benzyloxy)benzylmagnesium Cl | MCF-7 | TBD | Apoptosis induction |

| Benzyl derivatives | HeLa | TBD | Cell cycle arrest |

| Benzyl ether derivatives | A549 | TBD | Inhibition of angiogenesis |

Case Studies

- Anticancer Activity : A study investigated the effect of benzyl ether derivatives on MCF-7 breast cancer cells. Results indicated significant growth inhibition, with further analysis revealing that these compounds induced apoptosis through caspase activation.

- Microbial Inhibition : In another research effort, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed promising antimicrobial activity, leading to further exploration as a potential therapeutic agent.

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of various analogs of this compound:

- Synthesis Techniques : Various synthetic routes have been developed to optimize yield and purity, including modifications in reaction conditions and the use of different solvents.

- Biological Evaluation : Comprehensive screening against a panel of cancer cell lines has provided insights into structure-activity relationships (SAR), highlighting the importance of functional group positioning on biological efficacy.

属性

IUPAC Name |

magnesium;1-methanidyl-3-phenylmethoxybenzene;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O.ClH.Mg/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTRPXUJNFCUPS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)OCC2=CC=CC=C2.[Mg+2].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。